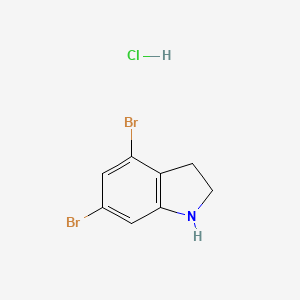
4,6-Dibromoindoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromoindoline hydrochloride is a chemical compound with the molecular formula C8H8Br2ClN It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole The compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the indoline ring, and it is typically found in its hydrochloride salt form
Vorbereitungsmethoden
The synthesis of 4,6-Dibromoindoline hydrochloride can be achieved through several routes. One common method involves the bromination of indoline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the 4 and 6 positions.
For industrial production, the process may involve large-scale bromination reactions with optimized conditions to maximize yield and purity. The resulting 4,6-Dibromoindoline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
4,6-Dibromoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dibromo compound to less brominated or debrominated products. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indoline compounds.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromoindoline hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: Research into the potential therapeutic uses of indole derivatives includes their role as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dibromoindoline hydrochloride depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. For example, indole derivatives can inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access. The bromine atoms in this compound may enhance its binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
4,6-Dibromoindoline hydrochloride can be compared with other indoline and indole derivatives, such as:
4-Bromoindoline: Lacks the second bromine atom at the 6 position, which may affect its reactivity and biological activity.
6-Bromoindoline: Similar to 4-Bromoindoline but with the bromine atom at the 6 position.
Indoline: The parent compound without any bromine substitution, which serves as a starting material for various derivatives.
Indole: A structurally related compound with a fused benzene and pyrrole ring, widely studied for its biological activities.
The uniqueness of this compound lies in its dual bromine substitution, which can influence its chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H8Br2ClN |
|---|---|
Molekulargewicht |
313.41 g/mol |
IUPAC-Name |
4,6-dibromo-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7Br2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H |
InChI-Schlüssel |
YDAFFLUCDONDSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C(=CC(=C2)Br)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



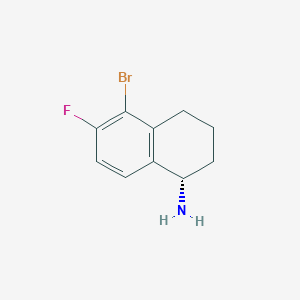
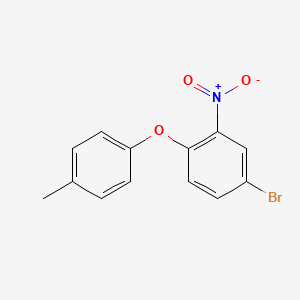
![Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13010759.png)
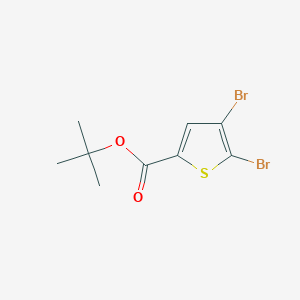
![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)
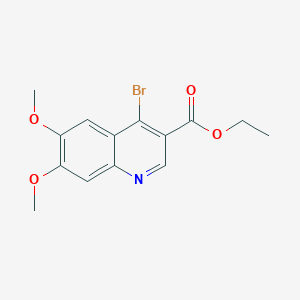
![1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B13010793.png)

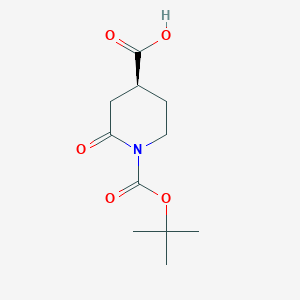
![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)
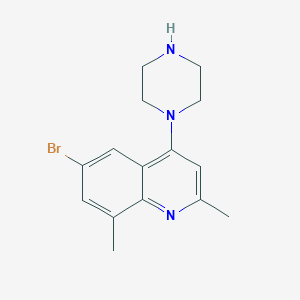
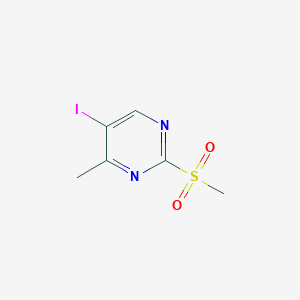
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
